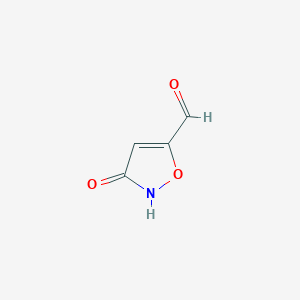

3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde

Description

Properties

IUPAC Name |

3-oxo-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-2-3-1-4(7)5-8-3/h1-2H,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVFKTPLKNPKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415895 | |

| Record name | 3-Oxo-2,3-dihydro-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5777-21-9 | |

| Record name | 3-Oxo-2,3-dihydro-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Oxo 2,3 Dihydroisoxazole 5 Carbaldehyde

De Novo Synthesis Strategies for the Isoxazole (B147169) Ring System with C5-Carbaldehyde Installation

De novo synthesis, the construction of complex molecules from simpler precursors, offers a direct pathway to the 3-oxo-2,3-dihydroisoxazole framework. chemrxiv.org These strategies are paramount as they allow for the foundational assembly of the core structure, with simultaneous or subsequent installation of the C5-carbaldehyde group.

Cycloaddition Reactions in the Construction of the 3-Oxo-2,3-dihydroisoxazole Core

Cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone in the synthesis of five-membered heterocycles like isoxazoles. allen.inchemistrysteps.com These reactions involve the combination of a three-atom component with a two-atom component to form the ring. In the context of 3-oxo-2,3-dihydroisoxazoles, a common approach involves the reaction of a nitrile oxide with an appropriate dipolarophile. nih.govbeilstein-journals.org For the synthesis of the target molecule, a dipolarophile containing a masked or protected aldehyde function at the C2 position would be required.

A notable, though variant, example involves the condensation of primary nitro compounds with 3-oxetanone, which proceeds through a cascade sequence to yield isoxazole-4-carbaldehydes. mychemblog.com While this provides a 4-carbaldehyde, the strategic principle of using a strained ring as a synthon in a cycloaddition-type reaction is a valuable concept that could be adapted.

| Reactant 1 | Reactant 2 | Key Features | Product Type |

| Nitrile Oxide | Substituted Alkyne | [3+2] cycloaddition | 3,5-Disubstituted Isoxazole nih.gov |

| Nitrile Oxide | 1,3-Diketone | [3+2] cycloaddition in water | 3,4,5-Trisubstituted Isoxazole chemrxiv.orgbeilstein-journals.org |

| Primary Nitro Compound | 3-Oxetanone | Cascade sequence | Isoxazole-4-carbaldehyde mychemblog.com |

| Nitrones | Alkynes | 1,3-Dipolar cycloaddition | 2,3-Dihydroisoxazoles niscpr.res.in |

This table summarizes various cycloaddition strategies for the synthesis of isoxazole and dihydroisoxazole (B8533529) derivatives.

Ring-Closure Approaches to the Formation of the Heterocyclic Scaffold

Ring-closure or condensation reactions provide a powerful and widely utilized method for the synthesis of the isoxazole ring. A prominent strategy for forming the 3-oxo-2,3-dihydroisoxazole (or its tautomer, 3-hydroxyisoxazole) core is the reaction of β-ketoesters with hydroxylamine (B1172632). researchgate.netscribd.com The regioselectivity of this reaction, which can potentially yield the isomeric 5-oxo-isoxazole, is a critical factor that can be controlled by careful adjustment of pH and temperature. researchgate.net

To specifically obtain the 5-carbaldehyde derivative, a β-ketoester bearing a protected aldehyde or a precursor group at the γ-position would be the ideal starting material. For instance, the synthesis of methyl 3-hydroxyisoxazole-5-carboxylate from dimethyl acetylenedicarboxylate (B1228247) and hydroxylamine has been reported. nih.govchemdad.comnih.gov This ester is a direct precursor that can be converted to the target aldehyde via reduction to the alcohol followed by oxidation.

| Starting Material 1 | Starting Material 2 | Key Conditions | Primary Product |

| β-Ketoester | Hydroxylamine | Controlled pH and temperature | 3-Hydroxyisoxazole researchgate.netscribd.com |

| Dimethyl acetylenedicarboxylate | Hydroxylamine | Basic conditions | Methyl 3-hydroxyisoxazole-5-carboxylate nih.gov |

| Propargylic N-hydroxylamines | Zn(II) catalyst | 5-endo-dig cyclization | 2,3-Dihydroisoxazoles niscpr.res.in |

| 1,3-Dicarbonyl compounds | Hydroxylamine | Various catalysts | Isoxazole derivatives beilstein-journals.org |

This table outlines key ring-closure methodologies for the synthesis of 3-hydroxyisoxazole and related derivatives.

Functionalization and Derivatization Routes from Precursor Molecules

An alternative to de novo synthesis with the aldehyde in place is the functionalization of a pre-formed 3-oxo-2,3-dihydroisoxazole ring. This approach relies on the inherent reactivity of the heterocyclic core.

Selective Formylation Techniques at the C5 Position

The introduction of a formyl (-CHO) group onto an aromatic or electron-rich heterocyclic ring can be achieved through electrophilic substitution reactions. Given the phenolic character of the 3-hydroxyisoxazole tautomer, established formylation methods are viable.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.org It employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.comijpcbs.com The electrophilic iminium salt then attacks the electron-rich C5 position of the 3-hydroxyisoxazole ring, and subsequent hydrolysis yields the aldehyde. This method is particularly effective for substrates that are stable under acidic conditions.

The Reimer-Tiemann reaction offers another route for ortho-formylation of phenols. mychemblog.comwikipedia.org This reaction involves the treatment of the phenol (B47542) with chloroform (B151607) in a basic solution, generating a dichlorocarbene (B158193) intermediate that acts as the electrophile. allen.inwikipedia.org The application of this reaction to 3-hydroxyisoxazole would be expected to introduce the aldehyde group at the adjacent C4 or C5 positions, with selectivity being a key consideration.

| Reaction | Reagents | Reactive Intermediate | Key Characteristics |

| Vilsmeier-Haack | POCl₃, DMF | Chloroiminium salt (Vilsmeier reagent) | Formylation of electron-rich arenes and heterocycles chemistrysteps.comorganic-chemistry.orgwikipedia.org |

| Reimer-Tiemann | CHCl₃, Base (e.g., NaOH) | Dichlorocarbene | Ortho-formylation of phenols allen.inmychemblog.comwikipedia.orgorganicreactions.orggoogle.com |

This table compares two classical methods for the formylation of aromatic and heterocyclic systems, applicable to 3-hydroxyisoxazole.

Controlled Oxidation Methods for Aldehyde Generation

A common and effective strategy for the synthesis of aldehydes is the controlled oxidation of primary alcohols. If a 5-hydroxymethyl-3-oxo-2,3-dihydroisoxazole precursor can be synthesized, its oxidation presents a direct pathway to the target compound. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the sensitivity of the substrate and the desired selectivity.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane are often used to convert primary alcohols to aldehydes without over-oxidation to the carboxylic acid. More recently, catalytic methods using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant have gained prominence due to their efficiency and milder conditions. Enzymatic oxidations, for example using aryl alcohol oxidases, also represent a green and highly selective alternative. nih.gov

| Oxidizing Agent/System | Typical Reaction Conditions | Advantages | | --- | --- | --- | --- | | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Good yields, stops at the aldehyde | | Dess-Martin Periodinane | CH₂Cl₂, room temperature | Mild conditions, broad functional group tolerance | | TEMPO/NaOCl | Biphasic system (e.g., CH₂Cl₂/H₂O) | Catalytic, high selectivity | | Aryl Alcohol Oxidase | Aqueous buffer, controlled pH and temperature | Environmentally benign, high specificity nih.gov |

This table presents a selection of methods for the controlled oxidation of primary alcohols to aldehydes.

Sustainable and Green Chemistry Approaches in 3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com Several green strategies have been reported for the synthesis of isoxazole derivatives, and these can be conceptually applied to the synthesis of this compound.

The use of alternative energy sources such as ultrasonic irradiation has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of isoxazole-based molecules. mdpi.com Similarly, microwave-assisted synthesis can dramatically shorten reaction times and often leads to cleaner reactions with higher yields.

The choice of solvent is another critical aspect of green chemistry. Performing reactions in water or using bio-based solvents like glycerol (B35011) or fruit juices can significantly reduce the environmental impact compared to traditional volatile organic solvents. researchgate.netmdpi.comnih.govacgpubs.org Furthermore, the development of recyclable catalysts , such as magnetically separable nanoparticles or catalysts supported on polymers like cellulose (B213188), aligns with the principles of sustainable chemistry by simplifying product purification and allowing for catalyst reuse. mdpi.comias.ac.in

For instance, three-component reactions for the synthesis of isoxazol-5(4H)-ones have been successfully carried out in aqueous media using catalysts like pyruvic acid, vitamin B₁, or even fruit juices. mdpi.comnih.gov These approaches, while not directly yielding the target molecule, demonstrate the feasibility of applying green methodologies to the synthesis of the core isoxazole scaffold.

| Green Chemistry Approach | Example Application in Isoxazole Synthesis | Key Benefits | | --- | --- | --- | --- | | Ultrasonic Irradiation | One-pot synthesis of 4H-isoxazol-5-ones | Accelerated reaction, reduced energy consumption mdpi.com | | Aqueous Media | Three-component synthesis of isoxazol-5(4H)-ones | Environmentally benign solvent, simplified workup niscpr.res.inmdpi.comacgpubs.orgorientjchem.org | | Bio-based Catalysts/Solvents | Synthesis of isoxazoles using fruit juices | Renewable resources, non-toxic nih.gov | | Recyclable Catalysts | Amine-functionalized cellulose for isoxazol-5-one synthesis | Catalyst reuse, reduced waste mdpi.com |

This table highlights various green chemistry strategies that have been applied to the synthesis of isoxazole derivatives.

Catalyst-Free and Solvent-Free Methodologies

The development of synthetic protocols that eliminate the need for catalysts and hazardous organic solvents is a cornerstone of green chemistry. For the synthesis of the 3-oxo-2,3-dihydroisoxazole core, several approaches align with these principles.

One of the most straightforward and environmentally benign methods for constructing the isoxazole ring is the reaction of a β-dicarbonyl compound with hydroxylamine. nih.gov Specifically for the synthesis of the isomeric isoxazol-5(4H)-ones, uncatalyzed, one-pot, three-component reactions of hydroxylamine hydrochloride, β-ketoesters, and aromatic aldehydes have been successfully conducted in aqueous media. nih.gov While this produces a different isomer, the underlying principle of forming the isoxazole ring in a catalyst-free aqueous system is relevant.

A notable catalyst-free and solvent-free approach involves conducting reactions under microwave irradiation, which can lead to faster reaction times, cleaner processes, and good atom economy. nih.gov Another green approach utilizes natural sunlight as an energy source for the three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones in water, achieving high yields in short reaction times without any catalyst. semnan.ac.ir

For the target molecule, a potential two-step catalyst-free approach could be envisioned. The first step would involve the synthesis of a 3-oxo-2,3-dihydroisoxazole precursor. The subsequent introduction of the 5-carbaldehyde group, for instance via a Vilsmeier-Haack type reaction, typically requires reagents that also act as the reaction medium, thereby being technically "solvent-free," although the reagent itself can be harsh. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Catalyst-Free or Green Conditions for Isoxazole Synthesis

| Isoxazole Type | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Arylidene-isoxazole-5(4H)-ones | Aromatic aldehydes, β-ketoesters, Hydroxylamine hydrochloride | Water, Sunlight | 89-97% | semnan.ac.ir |

| 5-Arylisoxazoles | 3-(Dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochloride | Aqueous media | High | nih.gov |

This table presents data for related isoxazole structures to illustrate the feasibility of catalyst-free and green synthetic conditions.

Atom-Economical and High-Yielding Synthetic Protocols

Atom economy is a critical metric in assessing the efficiency and sustainability of a chemical synthesis. rsc.org Multicomponent reactions (MCRs) are inherently atom-economical as they incorporate most or all atoms from the starting materials into the final product. researchgate.net

The one-pot, three-component synthesis of 4-arylmethylene-3-methyl-isoxazol-5(4H)-ones from aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride is a well-established, high-yielding, and atom-economical route to isoxazole derivatives. nih.govorientjchem.org Various catalysts, including citric acid and agro-waste extracts, have been employed to achieve high yields under green conditions. nih.govorientjchem.org

A plausible high-yielding and atom-economical synthesis of this compound would likely proceed in two distinct, high-yielding stages:

Formation of the 3-Oxo-2,3-dihydroisoxazole Ring: This can be achieved through the cyclization of substituted β-keto esters with hydroxylamine. Careful control of pH and temperature is crucial to ensure the regioselective formation of the desired 3-oxo isomer over the 5-oxo alternative. researchgate.net This reaction is generally high-yielding.

Chemoenzymatic and Biocatalytic Syntheses of this compound (If applicable)

Currently, there is no specific literature describing the chemoenzymatic or biocatalytic synthesis of this compound. However, the use of enzymes in the synthesis of related isoxazole structures suggests potential future applications in this area.

For instance, lipase (B570770) has been used as a biocatalyst in the synthesis of isoxazole-5(4H)-one derivatives. researchgate.net Additionally, chemoenzymatic methods have been developed for the synthesis of chiral isoxazole derivatives, demonstrating the utility of enzymes in creating stereochemically defined isoxazole-containing molecules. acs.org These examples indicate that biocatalysis is a viable, albeit currently unexplored, avenue for the synthesis of the target compound, potentially offering high selectivity and mild reaction conditions.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Scalability

As a direct, one-pot synthesis for this compound is not established, a comparative analysis must consider a proposed multi-step synthesis against established one-pot syntheses of its isomers, such as isoxazol-5(4H)-ones.

| Green Chemistry | Can incorporate green principles in the first step (e.g., aqueous solvent), but the formylation step is less "green." | High potential for green synthesis using water as a solvent, green catalysts, and alternative energy sources. nih.govsemnan.ac.ir |

Chemical Reactivity and Reaction Mechanisms of 3 Oxo 2,3 Dihydroisoxazole 5 Carbaldehyde

Electrophilic Reactivity of the Formyl Group

The aldehyde, or formyl, group is a key site of electrophilicity in the molecule, rendering the carbonyl carbon susceptible to attack by a wide range of nucleophiles.

The carbon atom of the formyl group in 3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde is sp² hybridized and bonded to a highly electronegative oxygen atom, resulting in a significant partial positive charge. This makes it an excellent electrophile for nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the addition product.

Common nucleophiles that can participate in this reaction include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride (B1222165), lithium aluminum hydride), and cyanide ions. The addition of these nucleophiles leads to the formation of secondary alcohols, a common transformation for aldehydes.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Alkyl Group | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

The formyl group of this compound readily undergoes condensation reactions with primary amines and related compounds to form imines, also known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The reaction of this compound with hydrazine (B178648) derivatives, such as isonicotinylhydrazide, has been reported to yield the corresponding hydrazone derivatives. rsc.org This confirms the reactivity of the aldehyde group towards condensation reactions. rsc.org The general mechanism for imine formation proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond.

Table 2: Condensation Reaction Partners

| Reactant | Product Type |

|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydroxylamine (B1172632) (NH₂OH) | Oxime |

| Hydrazine (NH₂NH₂) | Hydrazone |

| Semicarbazide (B1199961) (NH₂NHCONH₂) | Semicarbazone |

Nucleophilic and Acidic Reactivity of the 3-Oxo-2,3-dihydroisoxazole Ring System

The 3-oxo-2,3-dihydroisoxazole ring, also referred to as an isoxazol-5-one, possesses its own distinct reactivity, influenced by the presence of the carbonyl group and the N-O bond.

The hydrogen atoms on the carbon at the 4-position of the 3-oxo-2,3-dihydroisoxazole ring are acidic due to the electron-withdrawing effects of the adjacent carbonyl group. This allows for deprotonation by a suitable base to form a resonance-stabilized enolate anion. This anion can then act as a nucleophile in various reactions, such as alkylation and acylation. While specific studies on the anion chemistry of this compound are not widely documented, the reactivity of related isoxazolones suggests that this is a viable reaction pathway. The formation of such an anion can also be a precursor to polymerization reactions under anionic conditions. nih.govwikipedia.org

The isoxazole (B147169) ring is susceptible to cleavage under certain conditions. For instance, the N-O bond can be cleaved under reductive conditions or through base-catalyzed mechanisms. Studies on related isoxazole compounds have shown that the ring can be opened under basic conditions, with the stability being pH and temperature-dependent. osti.gov For example, the isoxazole ring in leflunomide (B1674699) has been observed to undergo base-catalyzed ring opening. osti.gov

Tautomerism and Its Influence on Reaction Pathways

This compound can exist in several tautomeric forms due to the mobility of protons within the molecule. The primary tautomeric equilibrium is between the keto form (3-oxo-2,3-dihydroisoxazole) and the enol form (3-hydroxyisoxazole). Theoretical studies on related isoxazolone derivatives have shown that the keto form is generally the more stable tautomer. nih.gov

The existence of these tautomers can significantly influence the reactivity of the molecule. For instance, while the keto form is expected to undergo reactions typical of ketones, the enol form possesses a nucleophilic double bond and an acidic hydroxyl group, opening up alternative reaction pathways. The specific tautomeric equilibrium can be influenced by factors such as the solvent and the presence of substituents. nih.gov The different tautomers can exhibit varied reactivity, with the enol form potentially participating in reactions like O-alkylation.

Catalyzed Transformations Involving this compound

Catalysis can be employed to selectively promote reactions at different sites of the molecule.

Base Catalysis: In the presence of a base, the most acidic proton will be removed. The N-H proton of the 3-oxo form is acidic, and its removal would generate an ambident anion with negative charge density on the nitrogen and oxygen atoms. This anion could then undergo alkylation or acylation. The C4 proton is also acidic and its removal would lead to aldol-type condensation reactions involving the 5-carbaldehyde group. The aldehyde's α-proton is not present in this structure, so classical aldol (B89426) reactions involving enolate formation at the position adjacent to the aldehyde are not possible. However, intermolecular condensation between the C4-anion and another molecule's aldehyde group could be feasible.

Acid Catalysis: Acid catalysis would typically involve protonation of one of the oxygen atoms. Protonation of the 3-oxo group would activate it towards nucleophilic attack. Protonation of the aldehyde's carbonyl oxygen would enhance its electrophilicity, facilitating reactions like acetal (B89532) formation or additions of weak nucleophiles.

The isoxazole motif and the aldehyde group offer several handles for transition metal catalysis.

Cross-Coupling Reactions: If the isoxazole ring were functionalized with a halide (e.g., at the 4-position), it could participate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings to introduce new carbon-carbon bonds.

Coordination: The nitrogen and oxygen atoms of the isoxazole ring, as well as the carbonyl oxygen of the aldehyde, can act as coordination sites for metal ions. This coordination can influence the reactivity of the molecule. For example, Lewis acid metal catalysts could coordinate to the aldehyde to activate it.

Decarbonylative Coupling: The aldehyde group itself could potentially undergo transition metal-catalyzed decarbonylation.

Radical and Photochemical Transformations of the Compound (If applicable)

While no specific studies on the radical or photochemical reactions of this compound have been found, general principles suggest potential pathways.

Photochemical Reactions: Isoxazoles are known to undergo photochemical rearrangements. Upon UV irradiation, the N-O bond of the isoxazole ring can cleave, leading to the formation of various intermediates, such as vinyl nitrenes, which can then rearrange to form other heterocyclic systems like oxazoles or undergo ring-opening. The presence of the oxo and aldehyde groups would likely influence the course of these rearrangements.

Radical Reactions: The aldehyde hydrogen is susceptible to abstraction by radicals, which could initiate radical chain reactions. Additionally, radical additions to the C=C bond of the isoxazole ring in its less stable tautomeric forms could be envisioned under specific conditions.

Derivatization and Functionalization Strategies Utilizing 3 Oxo 2,3 Dihydroisoxazole 5 Carbaldehyde

Modifications at the Carbaldehyde Functionality

The aldehyde group at the C-5 position of the isoxazole (B147169) ring is a key site for synthetic elaboration, enabling chain extension, the introduction of new functional groups, and the construction of more complex molecular architectures.

The carbonyl group of 3-oxo-2,3-dihydroisoxazole-5-carbaldehyde readily undergoes condensation reactions with nitrogen-based nucleophiles such as hydroxylamine (B1172632), hydrazines, and semicarbazide (B1199961) to form the corresponding oximes, hydrazones, and semicarbazones. These reactions are typically straightforward and represent a common method for derivatizing aldehydes and ketones. nih.govnih.gov

Oximes: The reaction with hydroxylamine hydrochloride, often in the presence of a mild base like potassium carbonate, converts the aldehyde to an oxime. mdpi.com These oximes can exist as syn and anti isomers, and their formation is a fundamental transformation in organic synthesis. mdpi.com

Hydrazones: Hydrazones are synthesized through the reaction of the aldehyde with hydrazines or hydrazides. minarjournal.com For instance, the condensation with isonicotinylhydrazide produces isonicotinylhydrazone derivatives. researchgate.net This reaction is often carried out in a protic solvent like methanol (B129727) or ethanol, sometimes with catalytic acid. researchgate.netresearchgate.net The resulting hydrazone moiety (R¹R²C=N-NH₂) is noted for its biological significance. minarjournal.com Research on phenylisoxazole carbaldehyde derivatives has demonstrated the successful synthesis of various hydrazones, highlighting the feasibility of this modification. researchgate.net

Semicarbazones: Similarly, reaction with semicarbazide hydrochloride yields semicarbazone derivatives. Studies on phenylisoxazole-3/5-carbaldehydes have shown that these compounds can be synthesized and characterized, with computational studies indicating a preference for the cisE geometrical configuration. ulima.edu.peresearchgate.net

The table below summarizes typical reaction conditions for the formation of these derivatives based on analogous heterocyclic aldehydes.

| Derivative | Reagent | Typical Conditions | Reference |

| Oxime | Hydroxylamine Hydrochloride (NH₂OH·HCl) | K₂CO₃, EtOH, ~60 °C | mdpi.com |

| Hydrazone | Hydrazine (B178648)/Hydrazide (e.g., Isonicotinylhydrazide) | Methanol or Ethanol, often with heat | minarjournal.comresearchgate.net |

| Semicarbazone | Semicarbazide Hydrochloride | Methanol/Water | ulima.edu.pe |

The aldehyde functionality can be selectively transformed into either an alcohol through reduction or a carboxylic acid through oxidation, providing access to two different, valuable functional groups.

Selective Reduction to Alcohol: The aldehyde group can be reduced to a primary alcohol, yielding (5-(hydroxymethyl)isoxazol-3(2H)-one). This transformation is typically achieved using mild reducing agents to avoid reduction of the isoxazole ring. Common reagents for such selective reductions include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The resulting alcohol can serve as a precursor for further functionalization, such as esterification or etherification.

Selective Oxidation to Carboxylic Acid: Oxidation of the aldehyde leads to the formation of 3-oxo-2,3-dihydroisoxazole-5-carboxylic acid. A variety of oxidizing agents can be employed for this purpose. For example, synthesis of related 5-phenylisoxazole-3-carboxylic acids has been achieved starting from the corresponding oximes. researchgate.net This transformation introduces a carboxylic acid group that is useful for forming amides, esters, and other acid derivatives.

| Transformation | Product Functional Group | Common Reagents |

| Reduction | Primary Alcohol (-CH₂OH) | Sodium Borohydride (NaBH₄) |

| Oxidation | Carboxylic Acid (-COOH) | Potassium Permanganate (KMnO₄), Jones Reagent |

Olefination reactions provide a powerful means of carbon-carbon bond formation, converting the carbonyl group into an alkene. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent examples. organic-chemistry.orgconicet.gov.ar

Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. libretexts.orgwikipedia.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, leading to the formation of an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome often depends on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. nih.govorganic-chemistry.org The Wittig reaction is widely used for introducing a methylene (B1212753) group (using Ph₃P=CH₂) and is tolerant of various functional groups. libretexts.orgwikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than phosphonium ylides. wikipedia.org This reaction almost exclusively produces (E)-alkenes. wikipedia.orgresearchgate.net A key advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed during workup. wikipedia.org The Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups, allows for the selective synthesis of (Z)-olefins. nrochemistry.comyoutube.com

The application of these reactions to this compound would allow for the introduction of a variety of unsaturated side chains at the C-5 position.

| Reaction | Reagent Type | Typical Product Stereochemistry | Key Features | Reference |

| Wittig Reaction | Phosphonium Ylide | (Z)-alkene (non-stabilized ylides), (E)-alkene (stabilized ylides) | Widely used, stereochemistry depends on ylide stability. | organic-chemistry.orglibretexts.org |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion | (E)-alkene | More nucleophilic reagent, easy byproduct removal. | conicet.gov.arwikipedia.org |

| Still-Gennari Modification (HWE) | Electron-withdrawing phosphonates | (Z)-alkene | Complements classical HWE for Z-olefin synthesis. | nrochemistry.comyoutube.com |

Functionalization of the Isoxazole Ring System

Beyond the aldehyde group, the isoxazole ring itself can be functionalized, typically through reactions on halogenated precursors.

The susceptibility of the isoxazole ring to electrophilic aromatic substitution depends on the electron density of the ring, which is influenced by the substituents. Isoxazoles are generally considered electron-deficient heterocycles. Halogenation of isoxazoles, particularly at the C4 position, often requires harsh conditions such as high temperatures and strong acids. nih.gov However, alternative methods using systems like potassium halides with an oxidant (e.g., Oxone) have been developed for other azoles, which might offer milder conditions for halogenating the isoxazole ring. rsc.org The presence of the electron-withdrawing aldehyde and oxo groups on the this compound ring would further deactivate it towards electrophilic attack, making such substitutions challenging.

A more versatile strategy for functionalizing the isoxazole ring involves the use of transition-metal-catalyzed cross-coupling reactions on halogenated isoxazole derivatives. researchgate.net This approach first requires the synthesis of a halo-isoxazole, typically a 4-iodoisoxazole (B1321973) or 4-bromoisoxazole. nih.gov

Once the halogenated isoxazole is obtained, it can serve as a substrate for various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction pairs the halo-isoxazole with a boronic acid or ester to form a new carbon-carbon bond. It has been successfully used to synthesize 3,4,5-trisubstituted isoxazoles. nih.govlookchem.com

Heck Coupling: This reaction involves the coupling of the halo-isoxazole with an alkene, providing a method to introduce vinyl groups onto the isoxazole core. nih.gov

Sonogashira Coupling: This reaction couples the halo-isoxazole with a terminal alkyne, leading to the formation of alkynyl-substituted isoxazoles. nih.gov

These cross-coupling reactions are powerful tools for building molecular complexity and have been instrumental in creating libraries of substituted isoxazole compounds. nih.govresearchgate.net While there are fewer examples of cross-coupling reactions with isoxazoles compared to other azoles, the methodology is well-established for creating diverse isoxazole-based structures. researchgate.net

The table below outlines these key cross-coupling reactions as applied to halogenated isoxazoles.

| Reaction | Coupling Partner | Bond Formed | Catalyst/Conditions | Reference |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | C-C (Aryl, Vinyl) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | nih.govlookchem.com |

| Heck | Alkene (R-CH=CH₂) | C-C (Vinyl) | Pd Catalyst, Base | nih.gov |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (Alkynyl) | Pd/Cu Catalysts, Base | nih.gov |

Cycloaddition Reactions with Derivatized Forms of the Compound

While the 1,3-dipolar cycloaddition is a fundamental reaction for the synthesis of the isoxazole ring itself nih.govmdpi.commdpi.comnih.gov, the pre-formed this compound scaffold can be derivatized to participate in subsequent cycloaddition reactions, leading to the formation of intricate fused and spiro-heterocyclic systems.

One key strategy involves the initial transformation of the aldehyde functionality into a group that can act as a dienophile or a dipolarophile. For instance, Knoevenagel condensation of the aldehyde with an active methylene compound can generate an electron-deficient alkene. This newly formed double bond can then participate in a [3+2] cycloaddition. A notable example is the reaction of isatylidenyl-isoxazoles (formed from an isoxazole aldehyde and isatin) with ketimines, catalyzed by squaramide, to produce complex dispirooxindoles containing four contiguous stereocenters. rsc.org

Another approach is the intramolecular nitrile oxide cycloaddition (INOC). The aldehyde group of the parent compound can be converted into an aldoxime, which is then tethered to a dipolarophile (an alkene or alkyne). In the presence of an oxidizing agent, the aldoxime is converted in situ to a nitrile oxide, which then undergoes an intramolecular cycloaddition to yield fused bicyclic isoxazoles, such as dihydrofuro[3,4-c]isoxazoles or dihydro-4H-pyrano[4,3-c]isoxazoles. researchgate.netnih.gov

Furthermore, the isoxazole ring itself, after suitable derivatization, can act as the diene component in a formal hetero-Diels-Alder reaction. For example, after an initial multi-component reaction to form a dihydropyrimidinone (DHPM) intermediate from the aldehyde, this intermediate can undergo a subsequent [4+2] cycloaddition with a dienophile, leading to highly complex, five-component condensation products. nih.govresearchgate.net

Table 1: Representative Cycloaddition Reactions with Derivatized Isoxazoles

| Reaction Type | Derivatized Intermediate | Reactant Partner | Product Type | Ref. |

|---|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | 3-Methyl-4-nitro-5-isatylidenyl-isoxazole | N-2,2,2-Trifluoroethylisatin ketimine | Isoxazole-containing 3,2'-pyrrolidinyl dispirooxindoles | rsc.org |

| Intramolecular Nitrile Oxide Cycloaddition (INOC) | Propargyl-substituted isoxazole aldoxime | (Internal alkyne) | Isoxazole-fused tricyclic quinazoline (B50416) alkaloids | nih.gov |

| Hetero-Diels-Alder Cascade | Biginelli dihydropyrimidinone intermediate | Ethyl 2-methylene-3-oxobutanoate | Fused polycyclic pyrimidinone systems | nih.govresearchgate.net |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient route to complex molecules. The aldehyde functionality of this compound makes it an ideal candidate for several well-known MCRs.

Hantzsch Dihydropyridine Synthesis: The Hantzsch reaction is a four-component reaction that classically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.comorganic-chemistry.org Research has demonstrated that 3-functionalized isoxazolyl-5-carbaldehydes can effectively serve as the aldehyde component in this reaction. This allows for the synthesis of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives bearing a substituted isoxazole moiety at the 4-position. These reactions can be promoted by various catalysts and conditions, including microwave irradiation on a solid support like SiO2. researchgate.net

Biginelli Reaction: The Biginelli reaction is another prominent three-component reaction that condenses an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). organic-chemistry.orgresearchgate.net Given its aldehyde group, this compound is a suitable substrate for this reaction. This provides a direct pathway to DHPMs functionalized with the isoxazole heterocycle, a scaffold of significant interest in medicinal chemistry. nih.gov

Table 2: Multi-Component Reactions Utilizing Isoxazole-5-carbaldehyde

| MCR Name | Reactant 1 | Reactant 2 | Reactant 3 | Product Core Structure | Ref. |

|---|---|---|---|---|---|

| Hantzsch Synthesis | 3-Functionalized Isoxazolyl-5-carbaldehyde | Ethyl Acetoacetate (2 equiv.) | Ammonium Acetate | 4-(Isoxazol-5-yl)-1,4-dihydropyridine | researchgate.net |

| Biginelli Reaction | This compound | Ethyl Acetoacetate | Urea/Thiourea | 4-(3-Oxo-2,3-dihydroisoxazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one | organic-chemistry.orgnih.gov |

Stereoselective Derivatization Through Chiral Auxiliaries or Catalysis

Achieving stereocontrol in the derivatization of this compound is crucial for applications in fields such as pharmaceutical development. This can be accomplished through the use of chiral auxiliaries or asymmetric catalysis, targeting either the aldehyde group or the isoxazole ring.

Organocatalytic Approaches: Asymmetric organocatalysis has emerged as a powerful tool for enantioselective transformations. For the aldehyde moiety, reactions such as the asymmetric Henry (nitroaldol) reaction can be employed. beilstein-journals.org Using a chiral catalyst, the aldehyde can react with a nitroalkane to produce a chiral β-nitro alcohol with high enantiomeric excess. This intermediate can be further transformed into valuable chiral amines or other functional groups.

The isoxazole ring itself, particularly in its tautomeric isoxazol-5(4H)-one form, is amenable to organocatalytic functionalization. Chiral phosphoric acids, for example, have been successfully used to catalyze the enantioselective γ-addition of isoxazol-5(4H)-ones to imino esters, creating an axially chiral allenoate. rsc.org Similarly, chiral phosphoric acid catalysts can enable the atroposelective arylation of related 5-aminoisoxazoles with quinones. researchgate.net These methods suggest that direct, highly stereoselective C-C bond formation at the C4 position of the isoxazole ring is feasible.

Chiral Auxiliaries: An alternative strategy involves the use of a chiral auxiliary, a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, Ellman's chiral sulfinamide can be condensed with the aldehyde group to form a chiral N-sulfinyl imine. researchgate.net Subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the auxiliary. The auxiliary can then be cleaved to reveal the chiral amine product. Other heterocyclic auxiliaries have also been shown to be effective in various asymmetric transformations like alkylations and aldol (B89426) reactions. springerprofessional.de

Table 3: Strategies for Stereoselective Derivatization

| Strategy | Target Site | Reaction Type | Catalyst / Auxiliary | Stereochemical Outcome | Ref. |

|---|---|---|---|---|---|

| Organocatalysis | Aldehyde Group | Asymmetric Henry Reaction | Chiral Copper-Bisoxazoline Complex | High Enantiomeric Excess (ee) | beilstein-journals.org |

| Organocatalysis | Isoxazole Ring (C4) | Asymmetric Michael/Mannich | Squaramide Catalyst | Excellent Diastereo- and Enantioselectivity | rsc.org |

| Organocatalysis | Isoxazole Ring (C4) | γ-Addition to Imino Ester | Chiral Phosphoric Acid | High Regio- and Stereoselectivity | rsc.org |

| Chiral Auxiliary | Aldehyde Group | Nucleophilic Addition to Imine | (R)- or (S)-tert-Butanesulfinamide | High Diastereomeric Excess (de) | researchgate.net |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Oxo 2,3 Dihydroisoxazole 5 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde, providing insight into the electronic environment of each nucleus and their connectivity.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the isoxazole (B147169) ring proton, and the N-H proton of the lactam.

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its direct attachment to the sp² hybridized carbon. It is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

N-H Proton: The lactam proton (N-H) is expected to be a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature. It typically appears in the region of δ 8.0-12.0 ppm.

The coupling constants, while minimal in a simple, unsubstituted structure, would provide valuable information in substituted derivatives, revealing the spatial relationships between adjacent protons.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

Carbonyl Carbons (C=O): Two distinct carbonyl carbon signals are expected. The aldehyde carbonyl carbon is typically found in the range of δ 185-195 ppm. The lactam carbonyl carbon (C3) of the isoxazol-5-one ring is also significantly deshielded and is expected to resonate around δ 160-170 ppm. mdpi.com

Isoxazole Ring Carbons: The C5 carbon, attached to the aldehyde group, would be downfield-shifted. The C4 carbon, bearing a proton, will appear in the vinylic region of the spectrum. For comparison, in related 3-methyl-4-(substituted-benzylidene)isoxazol-5(4H)-ones, the C=N carbon (analogous to C5 in the tautomeric form) appears around δ 161-162 ppm, while the exocyclic vinylic carbon is observed near δ 113 ppm. mdpi.com

An interactive table summarizing the expected ¹H and ¹³C NMR chemical shifts is provided below.

| Atom | ¹H Chemical Shift (ppm, expected) | ¹³C Chemical Shift (ppm, expected) |

| Aldehyde Proton (-CHO) | 9.5 - 10.5 (s) | 185 - 195 |

| Isoxazole Ring Proton (H-4) | 7.0 - 8.5 (s) | ~110 - 120 |

| N-H Proton | 8.0 - 12.0 (br s) | - |

| Lactam Carbonyl (C3) | - | 160 - 170 |

| Isoxazole C5 | - | ~160 - 165 |

Note: These are expected chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

To confirm the assignments and elucidate the complete molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton coupling networks. In substituted derivatives of this compound, COSY would be critical for establishing the connectivity of protons in the substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the H-4 proton signal to the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include the correlation of the aldehyde proton to the C5 carbon and the H-4 proton to both the C3 and C5 carbons. These correlations are vital for confirming the regiochemistry of the substituents on the isoxazole ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between nuclei. In derivatives with stereocenters or complex substituent arrangements, NOESY can help to elucidate the stereochemistry.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into bonding and tautomeric equilibria.

The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups.

Aldehyde C=O Stretch: The stretching vibration of the aldehyde carbonyl group is typically observed in the region of 1690-1740 cm⁻¹. Its precise position can be influenced by conjugation with the isoxazole ring.

Lactam C=O Stretch: The lactam carbonyl group within the isoxazole ring is also expected to show a strong absorption band, typically in the range of 1700-1760 cm⁻¹. In related isoxazole structures, carbonyl stretches have been observed around 1720 cm⁻¹. nih.gov

The presence and positions of these carbonyl bands are crucial for confirming the proposed 3-oxo tautomeric form. The molecule could potentially exist in other tautomeric forms, such as the 3-hydroxyisoxazole form. The absence of a broad O-H stretching band and the presence of the characteristic lactam C=O stretch would strongly support the 3-oxo structure.

An interactive table summarizing the expected IR absorption frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aldehyde C=O | Stretch | 1690 - 1740 |

| Lactam C=O | Stretch | 1700 - 1760 |

| C=N (Isoxazole) | Stretch | ~1600 - 1650 |

| C-H (Aldehyde) | Stretch | ~2720 and ~2820 (often weak) |

| N-H (Lactam) | Stretch | ~3100 - 3300 (broad) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Detailed experimental mass spectrometry data for this compound is not present in the surveyed literature. The characterization of aldehydes and isoxazole derivatives by mass spectrometry is a common practice, often involving techniques to create stable derivatives for analysis. researchgate.netnih.govvedomostincesmp.rursc.org However, specific studies detailing the fragmentation patterns for this compound are not available.

No published High-Resolution Mass Spectrometry (HRMS) data, which would provide the exact mass of this compound and confirm its elemental composition, could be found.

Similarly, there are no available Tandem Mass Spectrometry (MS/MS) studies for this compound. Such an analysis would be crucial for elucidating its structural characteristics by identifying the specific fragment ions produced upon collision-induced dissociation. While methods for MS/MS analysis of aldehydes and various isoxazole heterocycles have been developed nih.govvedomostincesmp.rursc.org, their application to this specific molecule has not been reported.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

A crystallographic study of this compound has not been reported in the scientific literature. Therefore, no experimental data exists for its solid-state molecular structure. X-ray crystallography is the definitive method for determining precise three-dimensional atomic coordinates, from which bond lengths, angles, and crystal packing can be analyzed. mdpi.commdpi.com

Without a crystal structure, there is no experimentally determined data for the bond lengths, bond angles, and torsion angles of this compound.

Information on the intermolecular interactions and crystal packing motifs, which govern the solid-state architecture of the compound, is unavailable due to the absence of X-ray crystallographic data.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Specific Electronic Absorption (UV-Vis) and Fluorescence spectra for this compound are not available in the reviewed literature. While UV-Vis spectroscopy has been used to study the hydrolysis products of other isoxazole-containing compounds researchgate.net and various oxazole (B20620) dyes globalresearchonline.net, the absorption and emission properties of the target compound have not been documented.

Comprehensive Analysis of Computational Studies on this compound Is Not Available in Published Literature

A thorough review of published scientific literature reveals a lack of specific computational chemistry studies focused solely on the compound This compound . While research exists for structurally related isoxazole derivatives, the detailed theoretical analyses as requested—including quantum chemical calculations, Density Functional Theory (DFT) studies, and Molecular Dynamics (MD) simulations—for this particular molecule are not present in the accessible scientific domain.

Computational studies, such as Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential Surface (EPS) mapping, and reaction pathway elucidation, are highly specific to the exact molecular structure under investigation. Data from derivatives, such as phenylisoxazole semicarbazones or other analogues, cannot be extrapolated to accurately describe the electronic structure, reactivity, and dynamic behavior of this compound. researchgate.netresearchgate.netulima.edu.pe

General principles of the theoretical methods requested are well-established:

Quantum Chemical Calculations: These methods are used to understand the electronic properties of a molecule. FMO theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps predict a molecule's reactivity, with the HOMO indicating nucleophilic sites and the LUMO indicating electrophilic sites. wikipedia.orgyoutube.com EPS mapping visualizes the charge distribution on the molecular surface, identifying regions prone to electrostatic interactions. chemrxiv.orgrsc.org

Density Functional Theory (DFT) Studies: DFT is a powerful computational method for determining the optimized geometry, conformational landscapes, and energetics of molecules. scirp.org It can be used to predict the most stable three-dimensional structure, explore different tautomeric forms, and elucidate reaction mechanisms by identifying transition states and calculating activation energy barriers.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. This allows for the study of a molecule's dynamic behavior, conformational changes, and interactions with solvent molecules, providing a more realistic picture of its properties in a specific environment.

Computational Chemistry and Theoretical Studies on 3 Oxo 2,3 Dihydroisoxazole 5 Carbaldehyde

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Detailed computational studies predicting the spectroscopic parameters of the parent compound, 3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde, are not extensively available in the public domain. However, theoretical investigations have been conducted on closely related derivatives, providing valuable insights into the spectroscopic characteristics of the isoxazole (B147169) scaffold.

Research on various phenylisoxazole-3/5-carbaldehyde derivatives has utilized Density Functional Theory (DFT) calculations, most commonly at the B3LYP/6-311G++(d,p) level of theory, to predict structural and electronic properties. ulima.edu.peresearchgate.net These studies have demonstrated good agreement between the computationally predicted parameters and experimental spectrometric data, including NMR and IR spectroscopy, for the synthesized derivatives. ulima.edu.peresearchgate.net

For instance, in studies of phenylisoxazole semicarbazone and isonicotinylhydrazone derivatives, the calculated geometric parameters and frontier molecular orbitals have successfully corroborated the experimental findings from techniques like 1H-NMR, 13C-NMR, and FT-IR. ulima.edu.peresearchgate.netresearchgate.net Two-dimensional NMR spectroscopy (1H-1H NOESY) has been used to confirm the isomeric forms of these derivatives in solution, with computational results supporting the observed conformations. ulima.edu.peresearchgate.net

While these studies provide a framework for how the spectroscopic parameters of this compound could be theoretically investigated, specific predicted data for the parent aldehyde is not present in the reviewed literature. A comprehensive computational analysis would be required to generate the theoretical ¹H and ¹³C NMR chemical shifts, vibrational frequencies (IR), and electronic transition energies (UV-Vis) for the title compound. Such an analysis would ideally involve geometry optimization followed by the respective spectroscopic parameter calculations using appropriate DFT functionals and basis sets. The resulting theoretical data would then await comparison with experimentally obtained spectra for validation.

Interactive Data Table: Illustrative Computational Data for Related Isoxazole Derivatives

The following table presents a summary of computational methods and findings for derivatives of this compound, illustrating the type of data that would be relevant for the title compound.

| Derivative Class | Computational Method | Key Findings | Reference |

| Phenylisoxazole Semicarbazones | B3LYP/6-311G++(d,p) | The most stable conformer has a cisE geometrical configuration, which is in good agreement with spectrometric results. | ulima.edu.peresearchgate.net |

| Phenylisoxazole Isonicotinylhydrazones | DFT/B3LYP/6-311++G(d,p) | 2D NMR analysis confirmed the trans(E) isomeric form, supported by computational calculations. | researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Studies on Derivatives (If applicable)

Currently, there are no specific Quantitative Structure-Property Relationship (QSPR) studies available in the surveyed literature that focus on the derivatives of this compound.

QSPR studies are a valuable computational tool used to develop mathematical models that correlate the chemical structure of compounds with their various physicochemical properties. researchgate.net These models often employ topological indices, which are numerical descriptors derived from the molecular graph, to quantify structural features. researchgate.net

While the direct application of QSPR to this compound derivatives is not documented, the principles of QSPR could be applied to a series of its derivatives to predict properties such as lipophilicity (logP), solubility, or reactivity. Such a study would involve:

Synthesizing a library of derivatives with systematic structural modifications.

Experimentally measuring the property of interest.

Calculating a set of molecular descriptors (topological, electronic, steric, etc.) for each derivative.

Developing a statistically significant mathematical model using techniques like multiple linear regression (MLR) that relates the descriptors to the measured property. researchgate.net

This approach has been successfully applied to other heterocyclic systems, such as triazole derivatives, to model properties like lipophilicity. researchgate.net A similar methodology could provide predictive models for the physicochemical properties of novel derivatives of this compound, aiding in the rational design of compounds with desired characteristics.

3 Oxo 2,3 Dihydroisoxazole 5 Carbaldehyde As a Versatile Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The bifunctional nature of 3-oxo-2,3-dihydroisoxazole-5-carbaldehyde makes it an ideal starting material for the synthesis of a wide array of intricate heterocyclic scaffolds. The aldehyde functionality serves as a handle for initial reactions, while the isoxazolone ring can undergo subsequent ring-opening and rearrangement reactions, leading to the formation of new heterocyclic systems.

The aldehyde group of this compound readily participates in condensation reactions with various binucleophiles, leading to the formation of fused heterocyclic systems.

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea (B33335), or guanidine. bu.edu.eg While direct reactions with this compound are not extensively documented, the aldehyde can be a precursor to a β-dicarbonyl equivalent. For instance, it can be reacted with active methylene (B1212753) compounds to form a Michael acceptor, which can then undergo cyclocondensation with N-C-N synthons to yield pyrimidines. bu.edu.egresearchgate.net The general strategy often involves a three-component reaction, which is an efficient method for building pyrimidine rings. nih.gov

Pyrazoles: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. ijtsrd.comnih.gov The aldehyde group of this compound can be utilized in reactions, such as the Vilsmeier-Haack reaction of hydrazones, to form pyrazole-4-carbaldehydes. researchgate.net Furthermore, the isoxazole (B147169) ring itself can be a precursor to pyrazoles through rearrangement reactions. organic-chemistry.org This dual reactivity allows for the construction of diverse pyrazole-containing molecules. For example, the reaction of a chalcone (B49325) (derived from an aldehyde) with a hydrazine derivative in the presence of a catalyst can yield 1,3,5-trisubstituted pyrazoles. nih.gov

Triazoles: The synthesis of 1,2,3-triazoles can be achieved through various methods, including the well-known copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.govfrontiersin.org The aldehyde functionality of this compound can be converted into an alkyne or an azide (B81097), making it a suitable partner for this reaction. For instance, an aldehyde can be transformed into a terminal alkyne, which can then react with an azide to form a 1,4-disubstituted 1,2,3-triazole. nih.gov Alternatively, the aldehyde can be converted to an azide for reaction with an alkyne. The synthesis of 1,2,4-triazoles often involves the cyclization of N-acylamidrazones or the reaction of hydrazines with various reagents. researchgate.net

The reactivity of both the aldehyde and the isoxazolone ring in this compound allows for the sequential introduction of various functional groups, leading to the creation of highly functionalized organic molecules. The aldehyde can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion to imines, enamines, and other derivatives. These transformations introduce new functional handles that can be further elaborated.

Simultaneously, the isoxazolone ring can be opened under various conditions (e.g., basic, acidic, reductive) to reveal a β-keto nitrile or a related species. This opened intermediate can then participate in a variety of cyclization and functionalization reactions. This stepwise or one-pot multi-reaction approach provides access to a rich diversity of molecular structures that would be difficult to access through other synthetic routes.

Key Intermediate in the Synthesis of Scaffolds for Medicinal Chemistry (Focus on methodology and compound synthesis)

The isoxazole moiety is a recognized privileged scaffold in medicinal chemistry, and derivatives of this compound are valuable intermediates in the development of new therapeutic agents. nih.gov

The ability to transform this compound into a variety of other heterocyclic systems makes it a powerful tool for generating novel molecular templates for drug discovery. For example, pyrazolo[1,5-a]pyrimidines, which have shown promise as selective PI3Kδ inhibitors, can be synthesized from precursors derived from aminopyrazoles, which in turn can be accessed from isoxazole-based starting materials. nih.gov The isoxazole ring itself can be a key component of biologically active molecules, with many approved drugs containing a 3- or 5-substituted isoxazole motif. nih.gov The aldehyde functionality allows for the introduction of diverse substituents, which is crucial for optimizing the pharmacological properties of a lead compound. For instance, the synthesis of 4,5-dihydroisoxazole-containing benzamides has led to potent inhibitors of the bacterial cell division protein FtsZ. nih.gov

While the direct application of this compound as a ligand precursor is not extensively reported, its derivatives have the potential to be developed into advanced ligands for catalysis. The heterocyclic systems that can be synthesized from this building block, such as pyrazoles and triazoles, are well-known ligand scaffolds in coordination chemistry and catalysis. For example, pyrazole-based ligands are used in a variety of catalytic transformations. The aldehyde group can be used to introduce chelating side arms, which can then coordinate to a metal center. The ability to create a wide range of substituted heterocyclic ligands from a common precursor is highly advantageous for ligand screening and catalyst optimization.

Applications in Materials Science (e.g., as a monomer, chromophore precursor, if applicable)

The potential applications of this compound in materials science are an emerging area of research. Pyrazole-based compounds, which can be synthesized from this building block, have been investigated for their luminescent and fluorescent properties. nih.gov This suggests that derivatives of this compound could serve as precursors to novel chromophores and luminophores.

The aldehyde functionality could also be utilized in polymerization reactions to create novel polymers. For instance, it could be used as a monomer in condensation polymerization with suitable co-monomers. The resulting polymers, containing heterocyclic units in their backbone, could exhibit interesting thermal, optical, or electronic properties. However, specific examples of the use of this compound in materials science are not yet widely documented in the literature.

Advanced Organic Transformations and Methodological Developments Involving 3 Oxo 2,3 Dihydroisoxazole 5 Carbaldehyde

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in modern organic synthesis. By conducting reactions in a continuously flowing stream through a network of tubes, loops, and microreactors, this approach offers numerous advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety for handling hazardous intermediates, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for automation and scalability.

While specific literature detailing the synthesis of 3-oxo-2,3-dihydroisoxazole-5-carbaldehyde using flow chemistry is not extensively documented, the principles and successes in the synthesis of related isoxazole (B147169) structures highlight the potential of this technology. For instance, a continuous flow photochemical approach has been developed for the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. mdpi.com This process involves a multicomponent reaction under visible light irradiation, demonstrating the capability of flow systems to facilitate complex transformations efficiently. mdpi.com The enhanced control over irradiation time and temperature in a flow reactor minimizes byproduct formation and improves yields compared to batch methods. organic-chemistry.org

Another pertinent example is the continuous flow photoisomerization of isoxazoles into their corresponding oxazoles. organic-chemistry.orgnih.gov This transformation, which proceeds via a photochemical transposition reaction, has been successfully implemented in a flow setup, allowing for rapid and mild conversion of various di- and trisubstituted isoxazoles. organic-chemistry.orgnih.gov The robustness of this flow process has been demonstrated by generating gram quantities of oxazole (B20620) products, showcasing its scalability. nih.gov Such a methodology could conceivably be applied to derivatives of this compound to access novel oxazole structures.

The application of flow chemistry is particularly advantageous for reactions involving unstable intermediates or requiring precise control. The synthesis of isoxazoles often involves the in-situ generation of nitrile oxides, which can be unstable. nih.gov A flow process would offer a safer and more efficient means of generating and immediately reacting these intermediates.

| Reaction Type | Starting Materials | Product | Flow Reactor Setup | Key Advantages | Reference |

|---|---|---|---|---|---|

| Photochemical Synthesis | Ethyl acetoacetate, Hydroxylamine (B1172632), Aromatic aldehydes | 3-Methyl-4-arylmethylene isoxazole-5(4H)-ones | Modular microreactor with visible light irradiation | Improved heat and mass transfer, reduced reaction time, enhanced safety | mdpi.com |

| Photoisomerization | Di- and trisubstituted isoxazoles | Di- and trisubstituted oxazoles | Vapourtec UV150 flow reactor with a medium-pressure mercury lamp | Rapid and mild conversion, scalability, high yields | organic-chemistry.orgnih.gov |

Future Perspectives and Emerging Research Directions for 3 Oxo 2,3 Dihydroisoxazole 5 Carbaldehyde

Exploration of Undiscovered Reactivity Profiles and Novel Reaction Mechanisms

The aldehyde functionality at the C5 position of the 3-oxo-2,3-dihydroisoxazole ring is a prime site for a multitude of chemical transformations. Future research will likely focus on exploring its participation in various C-C and C-N bond-forming reactions. The development of novel reaction pathways stemming from this aldehyde group could lead to a diverse library of new isoxazole (B147169) derivatives.

Furthermore, the isoxazolone core itself is known to undergo interesting rearrangements and ring-opening reactions under thermal or photochemical conditions. For instance, studies on related 5-oxodihydroisoxazoles have shown that photolysis can lead to the formation of imino carbenes through the loss of CO2, which can then undergo intramolecular cyclizations or react with nucleophiles to form new heterocyclic systems. Investigating similar reactions for 3-oxo-2,3-dihydroisoxazole-5-carbaldehyde could unveil novel reaction mechanisms and provide access to unique molecular architectures. The proposed mechanism for the formation of related isoxazol-5(4H)-one derivatives often involves the condensation of a β-ketoester with hydroxylamine (B1172632), followed by cyclization, suggesting that the reactivity of the ring can be finely tuned by the substituents. researchgate.netresearchgate.net

Development of Highly Efficient and Selective Catalytic Systems for Its Transformations

The synthesis and functionalization of isoxazoles have greatly benefited from the development of advanced catalytic systems. Future research on this compound will undoubtedly leverage and expand upon these innovations. A key area of development will be the use of catalysts to achieve high stereoselectivity in reactions involving the aldehyde group.

Recent advancements in the synthesis of related isoxazole derivatives have highlighted the efficacy of various catalytic approaches:

Organocatalysis: The use of simple, metal-free organic molecules as catalysts is a growing trend in green chemistry. For instance, citric acid and urea (B33335) have been successfully employed as catalysts for the one-pot, three-component synthesis of 4-arylmethylidene-3-methyl-isoxazol-5(4H)-ones in water. researchgate.netorientjchem.org Exploring similar organocatalytic transformations for this compound could lead to more sustainable and cost-effective synthetic routes.

Nanocatalysis: Nanoparticle-based catalysts, such as nano-ferric oxide, have demonstrated high efficiency in the synthesis of 3,4,5-trisubstituted isoxazole derivatives. researchgate.net These catalysts offer advantages like high surface area, easy recovery, and reusability, making them attractive for industrial applications.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and mild reaction conditions. Future research could explore the use of engineered enzymes for the stereoselective reduction of the aldehyde group or for other transformations of the isoxazole ring.

| Catalyst Type | Example | Potential Application for this compound |

| Organocatalyst | Citric Acid, Urea | Green synthesis of derivatives via reactions at the aldehyde. |

| Nanocatalyst | Nano-ferric oxide | Efficient and reusable catalysis for derivatization. |

| Biocatalyst | Engineered enzymes | Stereoselective transformations of the carbaldehyde group. |

Integration into Advanced Functional Materials Research

The isoxazole scaffold is a known component in various functional materials, including liquid crystals and semiconductors. The unique structure of this compound, with its potential for hydrogen bonding and π-π stacking, makes it an intriguing candidate for the development of new materials with tailored properties.

Future research could focus on incorporating this molecule into polymeric structures. The aldehyde group provides a convenient handle for polymerization reactions, and the resulting polymers could exhibit interesting optical or electronic properties. Furthermore, the ability of the isoxazolone ring to participate in various chemical transformations could be exploited to create responsive or "smart" materials that change their properties in response to external stimuli such as light or pH.

Application of Chemoinformatics and Machine Learning in Predicting Its Reactivity and Properties

Chemoinformatics and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the design of novel compounds with desired activities. nih.gov For this compound, these computational approaches can be applied in several ways:

Predicting Reactivity: Machine learning models can be trained on existing data for isoxazole reactions to predict the most likely outcomes of new reactions involving this compound. This can help to guide experimental work and accelerate the discovery of new synthetic methodologies.

Virtual Screening: By computationally generating a library of virtual derivatives of this compound and predicting their properties, it is possible to identify promising candidates for specific applications, such as new pharmaceuticals or functional materials.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their biological activity or material properties. This can provide valuable insights for the rational design of new and improved compounds.

A study on novel isoxazole-carboxamide derivatives utilized chemoinformatics to predict properties like polar surface area, molecular weight, and partition coefficient, demonstrating the utility of these tools in assessing the drug-likeness of new compounds. nih.gov

Sustainable and Biologically Inspired Synthetic Routes for the Compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on the synthesis of this compound and its derivatives will likely focus on developing more sustainable and environmentally friendly methods. This includes the use of:

Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or deep eutectic solvents (DES). The synthesis of 3,5-disubstituted isoxazoles has been successfully demonstrated in a choline (B1196258) chloride:urea DES. acs.org

Energy-Efficient Methods: Utilizing alternative energy sources like ultrasound irradiation can significantly reduce reaction times and energy consumption. Ultrasound-assisted synthesis has been shown to be an effective method for preparing isoxazole-based molecules. mdpi.com

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Biologically inspired synthesis, which mimics the synthetic strategies found in nature, offers another promising avenue. This could involve the use of enzymatic cascades to construct the isoxazole ring or the development of biomimetic catalysts that can operate under mild, aqueous conditions.

| Sustainable Approach | Description |

| Green Solvents | Utilizing water or deep eutectic solvents to minimize environmental impact. |

| Ultrasound Irradiation | Employing sonochemistry to accelerate reactions and reduce energy usage. |

| Atom Economy | Designing syntheses that maximize the incorporation of starting materials. |

| Biologically Inspired | Using enzymes or biomimetic catalysts for synthesis under mild conditions. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving hydroxylamine derivatives and aldehydes. For example, oxime formation from aldehydes using hydroxylamine hydrochloride and sodium acetate in methanol is a foundational approach . Optimization involves adjusting pH, temperature, and stoichiometric ratios. Catalytic methods (e.g., K₂CO₃ in ethanol) can enhance yields, as demonstrated in analogous oxazole syntheses . Monitoring via TLC and purification through recrystallization or column chromatography is critical .

Q. How can the stability of this compound be assessed under varying experimental conditions?

- Methodological Answer : Stability studies should include thermal analysis (TGA/DSC), pH-dependent degradation assays, and exposure to light/oxygen. For related isoxazole derivatives, HPLC or LC-MS is used to track decomposition products over time . Storage recommendations (e.g., inert atmospheres, low temperatures) should be validated via accelerated stability testing .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Basic characterization employs - and -NMR to confirm the aldehyde proton (δ ~9-10 ppm) and isoxazole ring carbons. IR spectroscopy identifies carbonyl (C=O, ~1700 cm) and hydroxyl (if hydrated) stretches . UV-Vis can monitor electronic transitions in conjugated systems .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELX software for refinement . Discrepancies in bond lengths/angles may arise from disorder or twinning; iterative refinement and validation tools (e.g., R-factor analysis) are essential. For ambiguous cases, complementary techniques like DFT calculations or neutron diffraction can resolve conflicts .

Q. What strategies are effective for designing this compound derivatives as PARP inhibitors?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on substituting the aldehyde group with electron-withdrawing moieties (e.g., carboxamides) to enhance binding to PARP1's catalytic domain . Virtual screening (pharmacophore modeling) and molecular docking (using AutoDock or Schrödinger) guide rational design. In vitro assays (e.g., NAD depletion) validate inhibitory potency .

Q. How can researchers address contradictory biological activity data in studies involving this compound?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols). Perform meta-analyses to identify confounding variables (e.g., solvent effects, impurity profiles) . Statistical tools (e.g., ANOVA, Bayesian inference) help distinguish true biological effects from noise . Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cellular assays) .

Q. What methodologies are suitable for synthesizing and characterizing metal complexes with this compound?